molecular formula C14H14N2O2 B1143941 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid CAS No. 1338247-34-9

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid

Cat. No.: B1143941
CAS No.: 1338247-34-9
M. Wt: 242.27316
InChI Key:
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Description

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The structure of this compound includes a phenyl group attached to the indazole ring, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with cyclohexanone to form the intermediate, which is then cyclized to produce the indazole ring . The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory properties and potential therapeutic uses in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
  • 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
  • 4,5,6,7-tetrahydro-1H-indazole-5-amine hydrochloride

Uniqueness

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid is unique due to the presence of the phenyl group, which enhances its biological activity and specificity compared to other indazole derivatives. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

CAS No.

1338247-34-9

Molecular Formula

C14H14N2O2

Molecular Weight

242.27316

Synonyms

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid

Origin of Product

United States

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